molecular formula C17H32O2 B14754043 Heptadec-8-enoic acid CAS No. 7432-41-9

Heptadec-8-enoic acid

Cat. No.: B14754043
CAS No.: 7432-41-9
M. Wt: 268.4 g/mol
InChI Key: ZBIGLIMGCLJKHN-UHFFFAOYSA-N
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Description

. It is characterized by the presence of a double bond at the 8th carbon position in its 17-carbon chain. This compound is part of the broader class of fatty acids, which are essential components of lipids in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptadec-8-enoic acid can be synthesized through various chemical reactions. One common method involves the hydrogenation-hydrazidation of (Z)-methyl octadec-9-enoate to octadecanoic hydrazide under atmospheric air . The preservation of the olefinic bond in the heptadec-8-enyl group is achieved by carrying out the hydrazidation reaction under an argon atmosphere .

Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from natural sources, such as plant oils. The process typically includes steps like saponification, esterification, and distillation to isolate the desired fatty acid .

Chemical Reactions Analysis

Oxidation of the Double Bond

The double bond in heptadec-8-enoic acid undergoes oxidation, primarily forming epoxides. Peracids (e.g., meta-chloroperbenzoic acid) are commonly used as oxidizing agents, reacting with the double bond to generate an epoxide intermediate. This reaction is critical in lipid chemistry for modifying membrane properties and synthesizing derivatives for industrial applications.

Reaction Reagent Conditions Product
EpoxidationPeracid (e.g., mCPBA)Room temperatureHeptadec-8-ene oxide

Hydration via Fatty Acid Hydratase

This compound can be converted into hydroxy fatty acids using fatty acid hydratases. These enzymes catalyze the addition of water across the double bond, forming a hydroxy group. This reaction is biotechnologically relevant for producing hydroxy fatty acids used in cosmetics and pharmaceuticals .

Reaction Reagent Conditions Product
HydrationFatty acid hydrataseEnzymatic conditionsHydroxyheptadecanoic acid

Esterification

The carboxylic acid group in this compound reacts with alcohols to form esters. This reaction typically requires an acid catalyst (e.g., sulfuric acid) and is used to synthesize derivatives for applications in food additives and detergents .

Reaction Reagent Conditions Product
EsterificationAlcohol (e.g., methanol) + H₂SO₄RefluxHeptadec-8-enoate ester

Amidation

The carboxylic acid group also reacts with amines to form amides. This reaction is facilitated by coupling agents like dicyclohexylcarbodiimide (DCC) and is used in the production of surfactants and lubricants .

Reaction Reagent Conditions Product
AmidationAmine (e.g., NH₃) + DCCRoom temperatureHeptadec-8-enamide

Structural and Functional Insights

The compound’s cis double bond (Z configuration) influences reaction selectivity, particularly in oxidation and hydration. Its molecular weight (268.4 g/mol) and unsaturated structure contribute to its reactivity in biological and industrial contexts .

Scientific Research Applications

Heptadec-8-enoic acid is a 17-carbon long-chain fatty acid characterized by a double bond at the 8th carbon position . It is a component of lipids found in biological systems.

Scientific Research Applications

This compound and its derivatives have a wide array of applications in scientific research, spanning chemistry, biology, medicine, and industry.

Chemistry

  • Precursor for Synthesis this compound serves as a precursor in the synthesis of various organic compounds and the study of reaction mechanisms.
  • Oxidation Reactions Oxidation of this compound yields epoxides, diols, or hydroxy acids.
  • Reduction Reactions Reduction of this compound yields Heptadecanoic acid.
  • Substitution Reactions Substitution reactions with this compound can produce esters or amides.

Biology

  • Lipid Metabolism It plays a crucial role in studies of lipid metabolism.
  • Membrane Biology It is also used in investigating membrane biology. As a fatty acid, this compound can be incorporated into phospholipids, which affects membrane fluidity and function.

Medicine

  • Therapeutic Research Research is ongoing regarding its potential therapeutic effects, such as anti-inflammatory properties.
  • Enzyme Modulation this compound may act as a ligand for certain receptors or enzymes, modulating their activity and influencing metabolic pathways.

Industry

  • Biodiesel Production It is used in the production of biodiesel .
  • Surfactant It can also be used as a surfactant in various industrial applications.

Sources

Mechanism of Action

The mechanism of action of heptadec-8-enoic acid involves its interaction with cellular membranes and enzymes. As a fatty acid, it can be incorporated into phospholipids, affecting membrane fluidity and function. It may also act as a ligand for certain receptors or enzymes, modulating their activity and influencing metabolic pathways .

Comparison with Similar Compounds

Uniqueness: Heptadec-8-enoic acid is unique due to its specific double bond position, which influences its chemical reactivity and biological functions. This distinct structure allows it to participate in unique chemical reactions and interact differently with biological systems compared to its saturated and differently unsaturated counterparts .

Properties

CAS No.

7432-41-9

Molecular Formula

C17H32O2

Molecular Weight

268.4 g/mol

IUPAC Name

heptadec-8-enoic acid

InChI

InChI=1S/C17H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h9-10H,2-8,11-16H2,1H3,(H,18,19)

InChI Key

ZBIGLIMGCLJKHN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC=CCCCCCCC(=O)O

Origin of Product

United States

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